(R)-Cbz-3-amino-3-phenylpropan-1-ol

Chiral purity Enantiomeric excess Quality control

(R)-Cbz-3-amino-3-phenylpropan-1-ol (CAS 888298-05-3) is a chiral amino alcohol featuring a benzyloxycarbonyl (Cbz)-protected amine, a phenyl-substituted stereocenter, and a primary hydroxyl group. It belongs to the class of Cbz-protected 1,3-amino alcohols, with the molecular formula C₁₇H₁₉NO₃ and a molecular weight of 285.34 g/mol.

Molecular Formula C17H19NO3
Molecular Weight 285.343
CAS No. 888298-05-3
Cat. No. B2776943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Cbz-3-amino-3-phenylpropan-1-ol
CAS888298-05-3
Molecular FormulaC17H19NO3
Molecular Weight285.343
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC(CCO)C2=CC=CC=C2
InChIInChI=1S/C17H19NO3/c19-12-11-16(15-9-5-2-6-10-15)18-17(20)21-13-14-7-3-1-4-8-14/h1-10,16,19H,11-13H2,(H,18,20)/t16-/m1/s1
InChIKeyLHJCROXNTSGDSP-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Cbz-3-amino-3-phenylpropan-1-ol (CAS 888298-05-3): A Chiral Cbz-Protected Amino Alcohol Building Block for Asymmetric Synthesis


(R)-Cbz-3-amino-3-phenylpropan-1-ol (CAS 888298-05-3) is a chiral amino alcohol featuring a benzyloxycarbonyl (Cbz)-protected amine, a phenyl-substituted stereocenter, and a primary hydroxyl group . It belongs to the class of Cbz-protected 1,3-amino alcohols, with the molecular formula C₁₇H₁₉NO₃ and a molecular weight of 285.34 g/mol . The compound serves as a versatile chiral building block in organic synthesis and pharmaceutical research, with the Cbz group enabling selective amine deprotection under catalytic hydrogenolysis conditions . Its structural features—a rigid phenyl ring, a protected amine, and a free hydroxyl—facilitate further derivatization in multi-step synthetic sequences [1].

Why Generic Substitution of (R)-Cbz-3-amino-3-phenylpropan-1-ol with In-Class Analogs Fails to Deliver Reproducible Outcomes


Chiral 1,3-amino alcohols with different protecting groups or stereochemistry cannot be freely interchanged without altering downstream synthetic outcomes. The Cbz (benzyloxycarbonyl) protecting group on (R)-Cbz-3-amino-3-phenylpropan-1-ol confers distinct deprotection selectivity—removable via catalytic hydrogenolysis—whereas Boc-protected analogs require acidic conditions, and Fmoc-protected variants demand basic treatment, fundamentally changing the compatibility profile with acid- or base-sensitive functional groups . Furthermore, the absolute (R)-configuration at the stereocenter directly determines the enantiomeric outcome of subsequent transformations; substituting with the (S)-enantiomer (CAS 869468-32-6) would invert stereochemistry in the final product . Enzymatic resolution studies on 3-amino-3-phenylpropan-1-ol derivatives demonstrate that unprotected or differently protected substrates exhibit markedly different reactivities with biocatalysts, underscoring that protection strategy and stereochemistry are non-negotiable parameters for reproducible synthesis [1].

Quantitative Differentiation Evidence for (R)-Cbz-3-amino-3-phenylpropan-1-ol: Chiral Purity, Enantiomeric Excess, and Synthetic Utility


Commercial Purity and Enantiomeric Specification Benchmarking: (R)-Cbz-3-amino-3-phenylpropan-1-ol vs. Unprotected Core and (S)-Enantiomer

The commercial specification for (R)-Cbz-3-amino-3-phenylpropan-1-ol from major suppliers is ≥98% purity (HPLC) , with the unprotected core amino alcohol ((R)-3-amino-3-phenylpropan-1-ol, CAS 170564-98-4) commercially available at ≥94% purity (GC) with ≥97.5% enantiomeric excess [1]. The (S)-enantiomer of the Cbz-protected compound (CAS 869468-32-6) is commercially available at ≥97% purity , indicating comparable purity standards across enantiomeric forms. The higher purity specification of the Cbz-protected derivative relative to the unprotected core (≥98% vs. ≥94%) reflects the purification advantage conferred by the Cbz group, which enhances chromatographic resolution and crystallinity . For procurement requiring defined stereochemical integrity, the (R)-configuration must be explicitly specified, as the (S)-enantiomer bears a distinct CAS registry number (869468-32-6) and would produce opposite stereochemical outcomes .

Chiral purity Enantiomeric excess Quality control

Enzymatic Resolution Reactivity: Unprotected Amino Alcohol Serves as Dapoxetine Intermediate with Defined Enantiomeric Excess

While the target Cbz-protected compound itself has not been directly evaluated in published enzymatic resolution studies, the unprotected core (3-amino-3-phenylpropan-1-ol) and its TBDMS-protected derivative have been extensively characterized. Candida antarctica lipase A (CAL-A) catalyzes the transesterification of 3-amino-3-phenyl-1-tert-butyldimethylsilyloxy-propan-1-ol with ethyl methoxyacetate, providing a route to enantiomerically enriched intermediates for (S)-dapoxetine synthesis [1]. (R)-Cbz-3-amino-3-phenylpropan-1-ol serves as a protected precursor that can be deprotected via hydrogenolysis to yield (R)-3-amino-3-phenylpropan-1-ol, which has been utilized in dapoxetine synthetic routes with enantiomeric excess specifications of ≥97.5% in commercial material and >99% ee in optimized synthetic protocols [2]. Carica papaya lipase-catalyzed resolution of N-protected β-phenylalanine esters yields intermediates with >99% ee for (S)-dapoxetine synthesis , demonstrating the critical importance of defined stereochemistry in this scaffold family.

Enzymatic resolution Lipase catalysis Dapoxetine synthesis

Cbz Protecting Group Orthogonality: Enabling Selective Deprotection Under Non-Acidic Conditions vs. Boc-Protected Analogs

The Cbz (benzyloxycarbonyl) group in (R)-Cbz-3-amino-3-phenylpropan-1-ol undergoes deprotection via catalytic hydrogenolysis (H₂, Pd/C), releasing the free amine without exposure to acidic conditions . In contrast, Boc-protected analogs require acidic deprotection (TFA or HCl), and Fmoc-protected variants require basic conditions (piperidine) . This orthogonality enables selective deprotection in the presence of acid-labile or base-sensitive functional groups, a critical advantage in complex multi-step syntheses. The Cbz group also enhances crystallinity and chromatographic behavior, facilitating purification of intermediates . For procurement decisions, the Cbz-protected derivative offers a distinct deprotection pathway that is incompatible with Boc- or Fmoc-protected alternatives—substitution would fundamentally alter the synthetic sequence and potentially degrade sensitive moieties .

Protecting group orthogonality Hydrogenolysis Multi-step synthesis

Scalability and Supply Chain Consistency: Multi-Gram to Pilot-Plant Quantities with Batch Traceability

Commercial suppliers offer (R)-Cbz-3-amino-3-phenylpropan-1-ol at scales ranging from research grams to pilot-plant quantities, with batch-specific Certificates of Analysis (COA) including HPLC purity data, MS spectra, and NMR spectra . Purity specifications are consistently ≥98% (HPLC) across multiple vendors (Bidepharm, Adamas, Biomart) [1]. In contrast, the unprotected core amino alcohol ((R)-3-amino-3-phenylpropan-1-ol) and its (S)-Cbz-protected counterpart show more variable commercial purity ranges (94–97%) and fewer suppliers offering full analytical documentation [2]. The availability of scalable production with documented batch-to-batch analytical data supports reproducibility in both academic research and industrial process development .

Scalable synthesis Supply chain Batch consistency

Regulatory and Stability Documentation: Defined Storage Parameters Supporting Long-Term Research Use

The (R)-Cbz-3-amino-3-phenylpropan-1-ol compound is reported to be stable at room temperature storage conditions [1], whereas the (S)-enantiomer and other Cbz-protected amino alcohols typically require refrigerated storage at 2–8°C under inert atmosphere . This difference in storage requirements may reflect differential hygroscopicity or thermal stability between enantiomeric forms, though direct comparative stability data are not publicly available. Regulatory documentation indicates the compound falls under standard organic compound guidelines for research use only, with clear statements that the material is intended for professional manufacturing, research laboratories, and industrial or commercial usage only, not for medical or consumer applications [2]. Market trend analysis indicates growing demand in pharmaceutical and biotechnology applications [3], supporting procurement for long-term research programs.

Stability Storage conditions Regulatory compliance

Validated Application Scenarios for (R)-Cbz-3-amino-3-phenylpropan-1-ol Based on Quantitative Evidence


Chiral Intermediate for Enantioselective Synthesis of Pharmaceutical APIs (e.g., Dapoxetine and Related Serotonin Reuptake Inhibitors)

Procurement of (R)-Cbz-3-amino-3-phenylpropan-1-ol (≥98% purity, defined (R)-stereochemistry) enables deprotection via hydrogenolysis to yield (R)-3-amino-3-phenylpropan-1-ol, a validated chiral intermediate in dapoxetine synthetic routes with enantiomeric excess specifications of ≥97.5% in commercial material and >99% ee achievable via optimized protocols . Enzymatic resolution studies demonstrate that 3-amino-3-phenylpropan-1-ol derivatives serve as key intermediates for (S)-dapoxetine production when processed with Candida antarctica lipase A (CAL-A) . Substitution with the (S)-enantiomer (CAS 869468-32-6) would invert stereochemistry and produce the opposite enantiomer in downstream products, making correct stereochemical specification critical for API synthesis .

Multi-Step Synthetic Sequences Requiring Orthogonal Amine Protection Under Non-Acidic Conditions

The Cbz protecting group in (R)-Cbz-3-amino-3-phenylpropan-1-ol is selectively removable via catalytic hydrogenolysis (H₂/Pd-C) under neutral conditions, enabling amine deprotection without exposing acid- or base-sensitive functional groups to degradation . This orthogonality is essential for synthetic sequences containing acid-labile protecting groups (e.g., silyl ethers, acetals) or base-sensitive moieties where Boc (requires TFA) or Fmoc (requires piperidine) deprotection would be incompatible . The room temperature storage stability of the (R)-enantiomer further supports its use in extended synthetic campaigns without cold-chain logistics constraints.

Academic and Industrial Research Requiring Batch-Traceable Chiral Building Blocks with Scalable Supply

For research programs transitioning from discovery to scale-up, (R)-Cbz-3-amino-3-phenylpropan-1-ol is available from multiple commercial suppliers at consistent ≥98% HPLC purity with batch-specific Certificates of Analysis including HPLC chromatograms, MS spectra, and NMR spectra . Scalability from laboratory grams to pilot-plant quantities is documented across vendor networks , supporting seamless process development and reducing the risk of supply discontinuity. The compound's room temperature storage requirements [4] and clear regulatory classification for research and industrial use [4] facilitate inventory management and compliance.

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